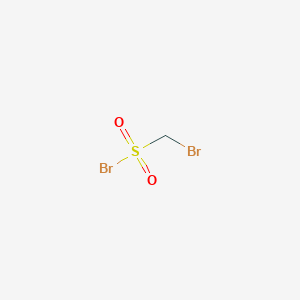

溴甲磺酰溴

描述

Bromomethanesulfonyl bromide is a chemical compound that serves as an intermediate in various synthetic processes. It is particularly useful in the synthesis of gem-difluoromethylene building blocks, conjugated dienes, and other complex organic molecules. The compound's reactivity and utility in organic synthesis stem from its ability to act as a source of bromine and sulfonyl groups, which can be incorporated into organic substrates under various reaction conditions .

Synthesis Analysis

The synthesis of bromomethanesulfonyl bromide-related compounds often involves radical mechanisms and can be initiated by various means, including UV light. For instance, the UV-initiated addition of bromomethane sulfonyl bromide to phenylacetylene yields bromomethyl (E)-2-bromo-2-phenylethenyl sulfone. This demonstrates the compound's role in the synthesis of brominated and sulfonated organic molecules . Additionally, iron halide-mediated reactions have been used to achieve halosulfonylation of terminal alkynes, producing (E)-β-chloro and bromo vinylsulfones, indicating the versatility of bromomethanesulfonyl bromide in regio- and stereoselective syntheses .

Molecular Structure Analysis

The molecular structure of bromomethanesulfonyl bromide derivatives is characterized by the presence of bromine and sulfonyl functional groups. These groups are key in the reactivity of the compound, allowing for subsequent transformations such as dehydrobromination and nucleophilic addition. The structure of the compound dictates its reactivity patterns, as seen in the formation of vinyl sulfones and norpinane structures upon reaction with different substrates9 10.

Chemical Reactions Analysis

Bromomethanesulfonyl bromide participates in a variety of chemical reactions. It can undergo addition reactions with olefins to form conjugated dienes, as well as radical-mediated reactions with tricyclo[4.1.0.02,7]heptane to yield adducts with norpinane structures 9. The compound's reactivity also extends to the formation of bromamine derivatives through electrophilic substitution at the nitrogen center, as observed in the reaction between acidic bromate and aminomethanesulfonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethanesulfonyl bromide and its derivatives are influenced by the presence of the bromine atom and the sulfonyl group. For instance, the solubility and transport of bromomethane in the environment can be studied using molecular simulation, which relies on accurate molecular models that account for the compound's polarizability and interactions with water . The formation of bromine atom complexes with bromoalkanes further illustrates the compound's ability to engage in complex formation and reactivity with organic reductants .

科学研究应用

合成和化学反应

共轭二烯的通用合成方法:溴甲磺酰溴被用作从烯烃合成共轭二烯的中间体。这种方法产生各种二烯,对有机合成和潜在的药物和材料开发(Block & Aslam, 2003)有用。

迈克尔诱导的Ramberg-Bäcklund反应:在紫外光的作用下,溴甲磺酰溴与某些化合物反应形成磺酮,进而在一系列反应中进一步处理。这个过程对于合成复杂有机分子(Vasin, Bolusheva, & Razin, 2003)很重要。

合成和溴化/脱溴化:溴甲磺酰溴参与合成三氟甲磺酰胺及其衍生物。这些反应对于开发具有潜在应用的化学工业化合物(Shainyan, Danilevich, & Ushakov, 2016)很重要。

贝克曼重排:溴甲磺酰溴与其他化学物质结合,用于将酮肟重排为酰胺/内酰胺。这个反应对于合成各种化合物在有机化学中很重要(Yadav, Patel, & Srivastava, 2010)。

胺的迈克尔加成:溴甲磺酰溴作为胺对电子不足的烯烃的迈克尔加成的高效催化剂。这个过程对于形成几种有潜在应用的有机化合物在医药和工业中很重要(Khan, Parvin, Gazi, & Choudhury, 2007)。

环境应用

沿海水团示踪剂:溴甲磺酰溴衍生物如溴甲烷可以用作示踪剂,监测工业设施冷却水流入海洋的情况。这种应用对于环境监测和管理(Yang, 2001)至关重要。

水处理中的转化:溴甲磺酰溴衍生物参与水处理过程中溴化物的转化,特别是在溴消毒副产物的形成中。了解这些转化对于改进水处理方法和减少潜在健康风险很关键(Lu, Wu, Ji, & Kong, 2015)。

燃料电池中的污染物:溴甲磺酰溴衍生物如溴甲烷可以作为质子交换膜燃料电池中的污染物,影响其性能。研究这些影响对于开发更高效耐用的燃料电池很重要(Zhai, Baturina, Ramaker, Farquhar, St-Pierre, & Swider-Lyons, 2016)。

属性

IUPAC Name |

bromomethanesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450528 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethanesulfonyl bromide | |

CAS RN |

54730-18-6 | |

| Record name | bromomethanesulfonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

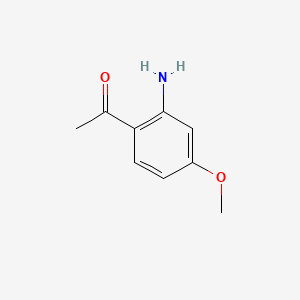

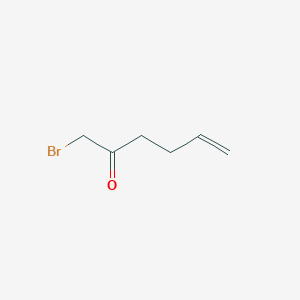

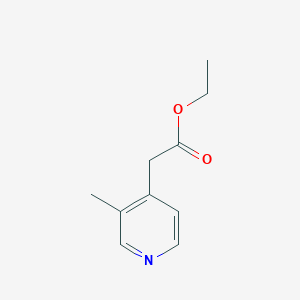

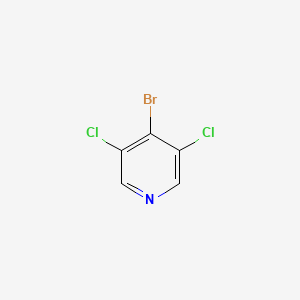

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)